molecular formula C21H24N6O B2436250 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034411-76-0

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2436250
CAS No.: 2034411-76-0
M. Wt: 376.464
InChI Key: OWERBWKOZPMVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on similar imidazotetrazinones has explored their synthesis and evaluation for antitumor properties. These studies have aimed to understand the mode of action of antitumor drugs like temozolomide, focusing on their cytotoxicity against specific cancer cell lines and DNA methylation activities (Clark et al., 1995).

Antimycobacterial Properties

Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and found to exhibit considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in tackling tuberculosis, highlighting the importance of structural variations in enhancing antimycobacterial efficacy (Lv et al., 2017).

Potential Antipsychotic Agents

Studies on heterocyclic carboxamides have demonstrated their potential as antipsychotic agents through their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. These compounds show promise in providing therapeutic effects for psychiatric conditions with minimal extrapyramidal side effects (Norman et al., 1996).

Antibacterial Agents

Research into 5-alkoxyimidazoquinolones has indicated their potential as antibacterial quinolone derivatives. These compounds have shown to be effective against various strains of bacteria, including S. aureus, E. coli, and P. aeruginosa, suggesting a role in developing new antibacterial treatments (Fujita et al., 1996).

Angiotensin II Receptor Antagonists

N-(biphenylylmethyl)imidazoles have been identified as nonpeptide angiotensin II receptor antagonists, showcasing potent antihypertensive effects upon oral administration. These findings underscore the therapeutic potential of such compounds in managing hypertension (Carini et al., 1991).

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(15-5-6-18-19(11-15)23-13-22-18)24-16-7-9-27(10-8-16)20-12-14-3-1-2-4-17(14)25-26-20/h5-6,11-13,16H,1-4,7-10H2,(H,22,23)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWERBWKOZPMVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.